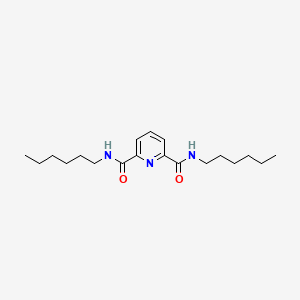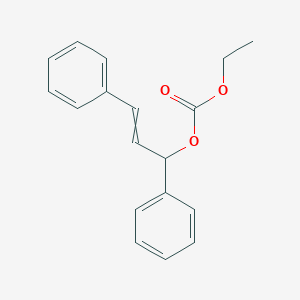
1,3-Diphenylprop-2-en-1-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is an organic compound with the molecular formula C₁₈H₁₈O₃. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two phenyl groups attached to a propenyl chain, which is further linked to an ethyl carbonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate can be synthesized through a multi-step process. The initial step involves the preparation of 1,3-diphenylprop-2-en-1-one (chalcone) via the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide . The resulting chalcone is then reacted with ethyl chloroformate in the presence of a base like pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Diphenylprop-2-en-1-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Employed in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Diphenylprop-2-en-1-yl ethyl carbonate involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles such as thiols and amines. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylprop-2-en-1-one (chalcone): The parent compound, known for its wide range of biological activities.
Ethyl cinnamate: Another ester derivative with similar structural features but different reactivity and applications.
Benzylideneacetophenone: A closely related compound with similar chemical properties.
Uniqueness
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is unique due to its combination of the chalcone framework with an ethyl carbonate group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propriétés
Numéro CAS |
121440-71-9 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1,3-diphenylprop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)21-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3 |
Clé InChI |
AIYDSHYGTGZCIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


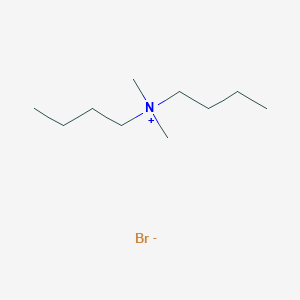
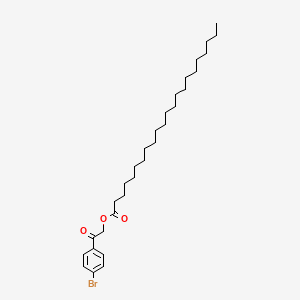
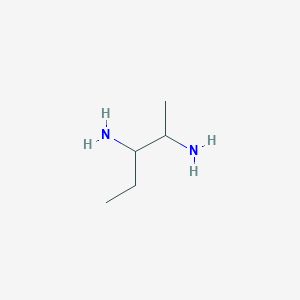
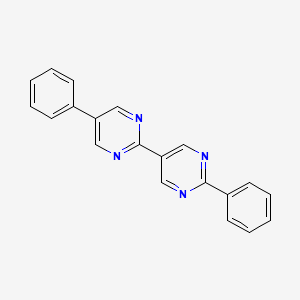
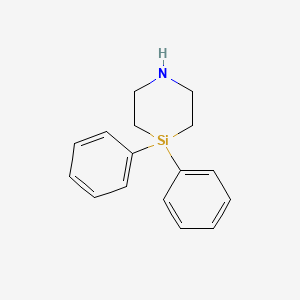
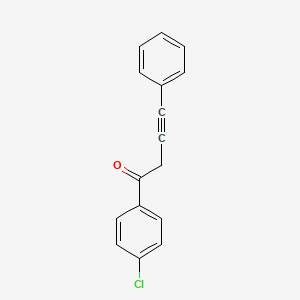

![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)

![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
